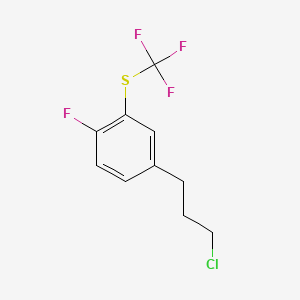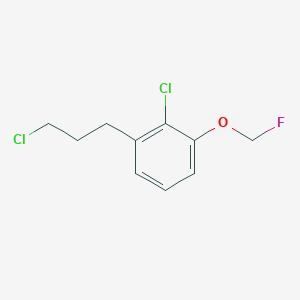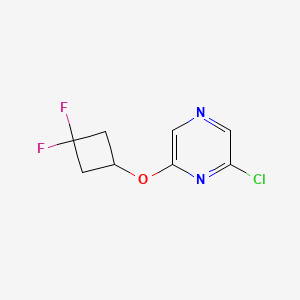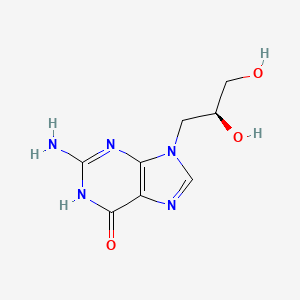
(s)-9-(2,3-Dihydroxypropyl)guanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(s)-9-(2,3-Dihydroxypropyl)guanine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a guanine base attached to a 2,3-dihydroxypropyl group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-9-(2,3-Dihydroxypropyl)guanine typically involves the reaction of guanine with 2,3-dihydroxypropyl derivatives under controlled conditions. One common method involves the use of glycidol (2,3-epoxy-1-propanol) as a starting material, which reacts with guanine in the presence of a base to form the desired compound . The reaction conditions often include moderate temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
化学反应分析
Types of Reactions
(s)-9-(2,3-Dihydroxypropyl)guanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone and imidazolone derivatives.
Reduction: Reduction reactions can modify the guanine base or the 2,3-dihydroxypropyl group.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups or the guanine base.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as singlet oxygen, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Major products formed from these reactions include oxidized derivatives such as oxazolone and imidazolone, as well as substituted guanine compounds .
科学研究应用
(s)-9-(2,3-Dihydroxypropyl)guanine has a wide range of scientific research applications:
作用机制
The mechanism of action of (s)-9-(2,3-Dihydroxypropyl)guanine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells . The compound targets specific enzymes and pathways involved in nucleic acid metabolism, making it a valuable tool in molecular biology and medicine .
相似化合物的比较
Similar Compounds
Similar compounds include other nucleoside analogs such as:
Acyclovir: Used as an antiviral agent.
Ganciclovir: Another antiviral compound.
Ribavirin: Used to treat viral infections.
Uniqueness
(s)-9-(2,3-Dihydroxypropyl)guanine is unique due to its specific 2,3-dihydroxypropyl group, which imparts distinct chemical and biological properties compared to other nucleoside analogs. This structural feature enhances its solubility and reactivity, making it a versatile compound in various research and industrial applications .
属性
分子式 |
C8H11N5O3 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC 名称 |
2-amino-9-[(2S)-2,3-dihydroxypropyl]-1H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(16)12-8)10-3-13(6)1-4(15)2-14/h3-4,14-15H,1-2H2,(H3,9,11,12,16)/t4-/m0/s1 |
InChI 键 |
UHZYGPBCTIWWBC-BYPYZUCNSA-N |
手性 SMILES |
C1=NC2=C(N1C[C@@H](CO)O)N=C(NC2=O)N |
规范 SMILES |
C1=NC2=C(N1CC(CO)O)N=C(NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




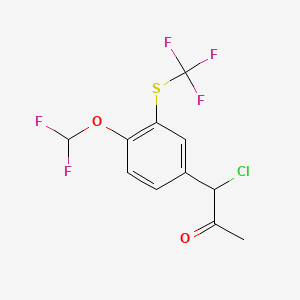


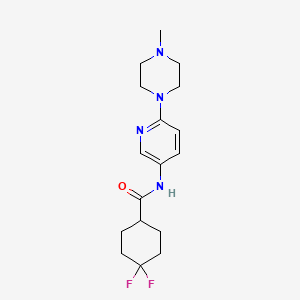
![5-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B14035690.png)
![1-Boc-6-chlorospiro[1H-furo[3,4-c]pyridine-3,3-azetidine]](/img/structure/B14035697.png)


